molecular formula C10H6N4O2 B8796175 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-3,5-dioxo-2-phenyl-

1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-3,5-dioxo-2-phenyl-

Cat. No. B8796175
M. Wt: 214.18 g/mol
InChI Key: ROQHNTYEGUCQQA-UHFFFAOYSA-N
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Description

1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-3,5-dioxo-2-phenyl- is a useful research compound. Its molecular formula is C10H6N4O2 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-3,5-dioxo-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-3,5-dioxo-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

3,5-dioxo-2-phenyl-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C10H6N4O2/c11-6-8-9(15)12-10(16)14(13-8)7-4-2-1-3-5-7/h1-5H,(H,12,15,16)

InChI Key

ROQHNTYEGUCQQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C(=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Intermediate b (21 g, 0.08 mol) and anhydrous sodium acetate (29 g, 0.35 mol) were added to glacial acetic acid (20 v/w, 420 mL). The mixture was warmed up to react under reflux for 2 h. After completion of the reaction, the reaction solution was cooled to 0° C. and poured into water (1200 mL). The mixture was stirred for 30 min and filtered by suction. The filtered cake was washed with water and petroleum ether, and dried to produce an orange red solid (12 g) in a yield of 67.8%.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Yield
67.8%

Synthesis routes and methods II

Procedure details

Intermediate b (21 g, 0.08 mol) and anhydrous sodium acetate (29 g, 0.35 mol) were added to glacial acetic acid (20v/w, 420 mL). The mixture was warmed up to react under reflux for 2 h. After completion of the reaction, the reaction solution was cooled to 0° C. and poured into water (1200 mL). The mixture was stirred for 30 min and filtered by suction. The filtered cake was washed with water and petroleum ether, and dried to produce an orange red solid (12 g) in a yield of 67.8%.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Yield
67.8%

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